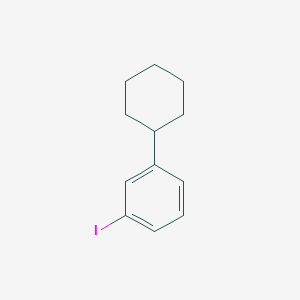

1-Cyclohexyl-3-iodobenzene

Description

1-Cyclohexyl-3-iodobenzene is a halogenated aromatic compound characterized by a cyclohexyl substituent at the 1-position and an iodine atom at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₃I, with a molecular weight of 284.14 g/mol. The cyclohexyl group imparts steric bulk and lipophilicity, while the iodine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki, Stille), making this compound valuable in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

1-cyclohexyl-3-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15I/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCYLESMTQSDSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Cyclohexyl-3-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of cyclohexylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography .

Industrial production methods for 1-cyclohexyl-3-iodobenzene are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Cyclohexyl-3-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic compounds.

Oxidation and Reduction: The compound can be oxidized to form cyclohexyl-3-iodobenzene oxide or reduced to form cyclohexylbenzene.

Coupling Reactions: It can participate in coupling reactions such as the Ullmann reaction, where it forms carbon-carbon bonds with other aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-cyclohexyl-3-azidobenzene, while coupling with phenylboronic acid produces 1-cyclohexyl-3-phenylbenzene.

Scientific Research Applications

1-Cyclohexyl-3-iodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.

Medicine: Research into the potential therapeutic applications of 1-cyclohexyl-3-iodobenzene is ongoing, with studies exploring its use as a precursor for radiolabeled compounds in diagnostic imaging.

Industry: It is used in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-iodobenzene involves its interaction with molecular targets through its iodine atom. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. This interaction can affect various pathways, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyclohexyl-3-iodobenzene with three structurally related compounds: 1,2-dichloro-3-iodobenzene , 1-(cyclopentyloxy)-3-iodobenzene , and 1-[(4-chlorophenyl)methoxy]-3-iodobenzene . Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural and Physicochemical Properties

Notes:

- Lipophilicity: The cyclohexyl group in 1-cyclohexyl-3-iodobenzene contributes to higher octanol/water partition coefficients compared to chlorine- or oxygen-containing analogs, favoring membrane permeability in drug design .

- Reactivity : Iodine’s polarizability makes it superior to chlorine in metal-catalyzed coupling reactions. However, the electron-withdrawing Cl in 1,2-dichloro-3-iodobenzene accelerates nucleophilic aromatic substitution .

Stability and Handling

- Thermal Stability : 1-Cyclohexyl-3-iodobenzene is stable at room temperature but degrades under UV light due to C–I bond cleavage. In contrast, 1,2-dichloro-3-iodobenzene exhibits higher thermal stability but is sensitive to hydrolysis .

- Storage : Requires anhydrous conditions and protection from light, whereas oxygen-containing analogs (e.g., cyclopentyloxy derivatives) are less moisture-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.